molecular formula C7H10N4O B3354659 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide CAS No. 60627-21-6

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide

Cat. No. B3354659
CAS RN: 60627-21-6
M. Wt: 166.18 g/mol
InChI Key: DKBBZWIUOIWYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide, also known as AICAR, is an analog of adenosine monophosphate (AMP) and is structurally similar to adenosine. AICAR is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide activates AMPK by increasing the cellular concentration of AMP. AMPK activation leads to phosphorylation of various downstream targets involved in cellular energy metabolism. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide also activates p38 mitogen-activated protein kinase (MAPK) and inhibits mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to have various biochemical and physiological effects. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has also been shown to increase mitochondrial biogenesis and improve insulin sensitivity. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has several advantages for lab experiments. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide is stable and can be easily synthesized. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been extensively studied and its mechanism of action is well understood. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to have potential therapeutic applications in various diseases. However, 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has some limitations for lab experiments. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide is expensive and may not be readily available in some labs. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has potential off-target effects and should be used with caution.

Future Directions

There are several future directions for 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide research. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has potential therapeutic applications in various diseases such as diabetes, cardiovascular diseases, and cancer. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to activate AMPK and improve cellular energy metabolism. Future studies should focus on the development of novel 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide analogs with improved efficacy and reduced off-target effects. Future studies should also focus on the optimization of 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide dosage and administration routes for clinical use. Furthermore, future studies should investigate the potential combination therapy of 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide with other drugs for improved therapeutic efficacy.
In conclusion, 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications in various diseases. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide activates AMPK and improves cellular energy metabolism. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has several advantages for lab experiments but also has some limitations. Future studies should focus on the development of novel 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide analogs with improved efficacy and reduced off-target effects, optimization of 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide dosage and administration routes for clinical use, and investigation of potential combination therapy with other drugs for improved therapeutic efficacy.

Scientific Research Applications

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cardiovascular diseases, and cancer. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation.

properties

IUPAC Name

5-amino-1-prop-2-enylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h2,4H,1,3,8H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBZWIUOIWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491744
Record name 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60627-21-6
Record name 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.